2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, also known as 2-Methyl AP-237, is a synthetic compound classified under the category of piperazine derivatives. It has garnered attention for its potential applications in medicinal chemistry, particularly as a synthetic opioid. The compound is characterized by its unique structural features, which include a piperazine ring and a phenylpropene moiety.
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine is classified as a synthetic opioid and is part of the broader category of cinnamylpiperazines. It exhibits structural similarities to other piperazine derivatives, which are known for their diverse pharmacological activities.
The synthesis of 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be achieved through several methods, including:
The synthesis may involve refluxing reactions under controlled conditions, utilizing solvents such as dimethylformamide or acetic acid to facilitate the reaction process. The purity and yield of the product can be enhanced through recrystallization techniques.
The molecular structure of 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine features:
The compound's molecular formula is , and it possesses a molar mass of approximately 232.34 g/mol. Its structural configuration allows for various interactions with biological receptors, which are critical for its activity.
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo several chemical reactions:
These reactions are typically performed under controlled conditions to ensure selectivity and yield. The choice of reagents and solvents plays a crucial role in determining the outcome of these reactions.
The mechanism of action for 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets, primarily receptors in the central nervous system:
In its pure form, 2-Methyl AP-237 is expected to be an odourless white solid. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound exhibits stability under normal conditions but may undergo transformations when exposed to strong oxidizing or reducing agents. Its reactivity profile makes it a versatile candidate for further chemical modifications.
The potential applications of 2-Methyl AP-237 span several fields:
The proliferation of acyl piperazine opioids represents a strategic evolution within the broader novel synthetic opioid (NSO) phenomenon, which accelerated dramatically post-2013. Initially dominated by fentanyl analogues, illicit markets began diversifying into structurally distinct NSO classes—including piperazines—as international controls tightened on precursor chemicals for traditional opioids [1]. These compounds emerged as "legal highs," exploiting legislative gaps wherein analogues circumvented controlled substance schedules through minor molecular modifications. Their appearance coincided with a pivotal shift in the opioid crisis: the third wave (starting ~2013), characterized by rising fatalities linked to non-pharmaceutical synthetic opioids like U-47700 and MT-45 [1] [4]. Online distribution platforms ("surface," "deep," and "dark" webs) enabled rapid global diffusion, with vendors marketing acyl piperazines as "research chemicals" to evade law enforcement scrutiny [1] [3]. By 2018, synthetic opioids constituted 8% of all new psychoactive substances (NPS)—a fourfold increase from 2015—reflecting their entrenchment in illicit drug supply chains [1].
Table 1: Emergence Timeline of Key Synthetic Opioid Classes
Period | Dominant Synthetic Opioids | Market Drivers | Detection in Illicit Samples |
---|---|---|---|
Pre-2013 | Fentanyl analogues (e.g., acetylfentanyl) | Pharmaceutical diversion; limited precursor control | Isolated incidents; regional clusters |
2013–2016 | Early non-fentanyl NSOs (e.g., U-47700, MT-45) | Heroin shortages; online vendor proliferation | Increasingly detected in heroin adulterants |
2017–Present | Acyl piperazines (e.g., AP-237, 2-methyl-AP-237) | Scheduling of earlier NSOs; demand for undetectable opioids | Widespread in counterfeit pills and powders |
极少数情况下,2-甲基-AP-237在非法市场上被检测到,通常作为海洛因或假处方药的掺杂物出现。然而,由于其相对罕见且检测困难,其确切流行率仍不清楚。执法机构报告称,在2019-2020年期间缴获的样本中偶尔发现该物质,通常与其他合成阿片类药物混合使用。
表2:AP系列阿片类药物的结构特征和检测挑战比较
化合物 | 核心结构差异 | 常规免疫分析检测 | 质谱检测要求 |
---|---|---|---|
AP-237 | 未取代苯基丙烯酰基哌嗪 | 不检测 | 针对性LC-MS/MS方法 |
2-甲基-AP-237 | C2位甲基取代 | 不检测 | 高分辨率质谱(LC-HRMS) |
其他AP类似物 | 卤素取代或环修饰 | 不检测 | 非靶向筛查结合精确质量数据库 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0